Oryzalexin C - 90044-20-5

Oryzalexin C

Catalog Number: EVT-14503922
CAS Number: 90044-20-5
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oryzalexin C is a natural product found in Oryza sativa with data available.
Source

Oryzalexin C is primarily derived from the biosynthetic pathways involving ent-sandaracopimaradiene, which serves as a precursor. This compound is synthesized through the action of various enzymes, including cyclases and cytochrome P450 monooxygenases, during the plant's defense response to stressors such as fungal infections or herbivore attacks .

Classification

Oryzalexin C belongs to the class of diterpenoids and is classified under the broader category of phytoalexins. Its specific classification falls within the labdane-related diterpenoids due to its structural characteristics and biosynthetic origins.

Synthesis Analysis

Methods

The synthesis of Oryzalexin C involves several enzymatic steps that convert ent-sandaracopimaradiene into various hydroxylated derivatives. Key enzymes include:

  • Cyclases: These initiate the formation of the core structure from geranylgeranyl pyrophosphate (GGPP).
  • Cytochrome P450 monooxygenases: These enzymes introduce hydroxyl groups at specific positions on the diterpene backbone, leading to the formation of Oryzalexin C and its related compounds.

Technical Details

The biosynthetic pathway starts with GGPP, which is converted into syn-copalyl diphosphate by OsCPS4. This intermediate is then transformed into ent-sandaracopimaradiene through the action of OsKSL10. Subsequent hydroxylation reactions are catalyzed by specific cytochrome P450 enzymes, leading to the production of Oryzalexin C .

Molecular Structure Analysis

Structure

Oryzalexin C has a complex molecular structure typical of labdane-related diterpenoids. The exact structure includes multiple hydroxyl groups positioned at specific carbon atoms in the diterpene framework.

Data

The molecular formula for Oryzalexin C is C20H30O3C_{20}H_{30}O_3 with a molecular weight of 318.45 g/mol. NMR spectroscopy has been utilized to confirm its structure, revealing characteristic chemical shifts that correspond to its functional groups .

Chemical Reactions Analysis

Reactions

The synthesis of Oryzalexin C involves several key reactions:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes, this reaction introduces hydroxyl groups at specific positions on the diterpene backbone.
  • Oxidation: Following hydroxylation, further oxidation reactions occur, converting alcohol groups into ketones or aldehydes depending on the enzymatic activity present.

Technical Details

Kinetic studies have shown that various short-chain dehydrogenase/reductase enzymes are involved in these transformations, facilitating the conversion of precursor compounds into Oryzalexin C through selective oxidation processes .

Mechanism of Action

Process

Oryzalexin C acts primarily as a defense compound in rice plants. Upon pathogen attack, its biosynthesis is triggered, leading to increased levels of this phytoalexin. The mechanism involves:

Data

Research indicates that Oryzalexin C has been effective against various fungal pathogens, contributing significantly to rice's innate immunity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Melting Point: Not specifically documented for Oryzalexin C but similar compounds typically exhibit melting points ranging from 50°C to 100°C.
  • Stability: Generally stable under standard laboratory conditions but may degrade under prolonged exposure to light or heat.

Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties accurately .

Applications

Scientific Uses

Oryzalexin C has significant applications in agricultural science and biotechnology:

  • Crop Protection: Its antimicrobial properties make it a candidate for developing natural pesticides.
  • Plant Breeding: Understanding its biosynthesis can aid in breeding programs aimed at enhancing disease resistance in rice varieties.
  • Phytochemistry Research: As a model compound for studying phytoalexins, it provides insights into plant defense mechanisms and secondary metabolite production.

Research continues to explore its potential applications in sustainable agriculture and plant health management strategies .

Biosynthetic Pathways and Enzymatic Machinery

Genomic Organization of Oryzalexin Biosynthetic Gene Clusters

Oryzalexin C biosynthesis is orchestrated by specialized biosynthetic gene clusters (BGCs) within the rice (Oryza sativa) genome. Two primary BGCs are implicated:

  • Chromosome 2 BGC (c2BGC): Contains genes encoding the class II diterpene cyclase OsCPS2 (ent-copalyl diphosphate synthase) and class I diterpene synthase OsKSL7 (ent-cassadiene synthase), alongside cytochrome P450 genes CYP76M5, CYP76M6, CYP76M8, and CYP71Z subfamily members [3] [9].
  • Chromosome 7 BGC (c7BGC): Features CYP71Z21 and CYP71Z22, which participate in later oxidation steps. This cluster exhibits subspecies specificity, being prevalent in japonica rice but rare in indica, influencing oryzalexin diversity [3].These clusters enable coordinated transcriptional regulation, ensuring rapid phytoalexin production during pathogen attack. The physical linkage of cyclases and P450s minimizes substrate diffusion and enhances metabolic efficiency [9].

Table 1: Key Biosynthetic Gene Clusters for Oryzalexin C in Rice

Chromosomal LocationCore GenesEnzyme FunctionsEvolutionary Conservation
Chromosome 2 (c2BGC)OsCPS2, OsKSL7, CYP76M5/6/8, CYP71ZDiterpene cyclization, hydroxylationConserved across Oryza genus
Chromosome 7 (c7BGC)CYP71Z21, CYP71Z22C2α-hydroxylationSubspecies-specific (japonica)

Role of Cytochrome P450 Monooxygenases in Diterpenoid Backbone Modification

Cytochrome P450s (CYPs) catalyze oxygen insertion into the ent-sandaracopimaradiene backbone, transforming hydrophobic intermediates into bioactive oryzalexins. Critical reactions include:

  • C3α-hydroxylation by CYP701A8, a paralog of gibberellin biosynthetic enzymes diverted to phytoalexin production [1] [6].
  • Dual-position hydroxylation by CYP76M6 (C9β) and CYP76M8 (C7β), yielding distinct diol intermediates. These enzymes exhibit regioselective flexibility, with CYP76M6 switching from C7β to C9β hydroxylation after prior C3α modification [1] [6].CYP activity increases substrate solubility and enables hydrogen bonding with microbial targets, enhancing antibiotic efficacy. Electron transfer relies on partnership with a NADPH-cytochrome P450 oxidoreductase (CPR), regenerating the CYP heme-iron center [1] [7].

Substrate Specificity of CYP76M and CYP701A Subfamilies in Sequential Hydroxylation

The order of hydroxylation dictates oryzalexin structural diversity:

  • CYP701A8 preferentially hydroxylates ent-sandaracopimaradiene at C3α but reacts poorly with 7β-hydroxy-ent-sandaracopimaradiene, indicating steric constraints in its active site [1] [6].
  • CYP76M8 maintains strict C7β-specificity regardless of pre-existing oxygen moieties, producing oryzalexin D (3α,7β-diol) [1].
  • CYP76M6 shifts regiochemistry upon C3α-hydroxylation, generating oryzalexin E (3α,9β-diol). This implies conformational plasticity in its substrate-binding pocket [1] [6].In vitro assays using recombinant enzymes confirm that CYP76M6 and CYP76M8 exhibit non-redundant functions, explaining the coexistence of paralogs in the c2BGC [1].

Table 2: Functional Divergence of Key CYPs in Oryzalexin C Pathway

CYP EnzymePrimary SubstrateReaction CatalyzedProductCatalytic Flexibility
CYP701A8ent-SandaracopimaradieneC3α-hydroxylation3α-Hydroxy-ent-sandaracopimaradieneLow (sterically constrained)
CYP76M8ent-Sandaracopimaradiene or 3α-hydroxy-ent-sandaracopimaradieneC7β-hydroxylationOryzalexin D (3α,7β-diol)High (maintains C7β specificity)
CYP76M6ent-SandaracopimaradieneC7β-hydroxylation7β-Hydroxy-ent-sandaracopimaradieneModerate
CYP76M63α-Hydroxy-ent-sandaracopimaradieneC9β-hydroxylationOryzalexin E (3α,9β-diol)High (shifts to C9β)

Short-Chain Dehydrogenase/Reductase (SDR)-Mediated Oxidation of Hydroxyl Intermediates

Final structural maturation involves NAD(P)+-dependent SDRs that oxidize hydroxyl groups to carbonyls:

  • SDR110C and related isoforms catalyze the C3 oxidation of 3α-hydroxy intermediates, forming the ketone moiety characteristic of oryzalexin C [7].
  • SDRs exhibit broad substrate promiscuity, accepting multiple diol intermediates, which streamlines pathway branching. Kinetic assays reveal higher affinity for 3α,7β-diols over 3α,9β-diols [7].Structural modeling predicts a conserved Rossmann fold for cofactor binding and a variable substrate-binding pocket accommodating diverse diterpenoid skeletons [7].

Cross-Cluster Metabolic Interactions in Oryzalexin C Production

Oryzalexin C biosynthesis requires metabolic crosstalk between spatially separated gene clusters:

  • The c4BGC (chromosome 4), typically associated with momilactone biosynthesis, contributes CYP99A2/A3 for C19-hydroxylation. This enzyme acts on syn-stemarene precursors shared with oryzalexin S biosynthesis [3].
  • c7BGC-derived CYP71Z21/Z22 catalyzes subsequent C2α-hydroxylation, funneling intermediates toward oryzalexin S or C [3].Such interactions create a "cross-stitched" metabolic network, where OsKSL8 (syn-stemarene synthase, chromosome 11) bridges the c4BGC and c7BGC. Crucially, OsKSL8 alleles differ between rice subspecies: OsKSL8j (japonica) produces syn-stemarene, while OsKSL8i (indica) generates syn-stemodene, disrupting oryzalexin C/S production in indica [3]. This highlights how allelic variation in bridging enzymes shapes phytoalexin diversity.

Table 3: Rice Diterpenoid Biosynthetic Clusters Contributing to Oryzalexin C

BGCChromosomeContributing GenesFunctional RoleSubspecies Distribution
c2BGC2OsCPS2, OsKSL7, CYP76M5/6/8ent-Sandaracopimaradiene production, C7β/C9β hydroxylationPan-Oryza
c4BGC4OsCPS4, CYP99A2/A3syn-CPP production, C19-hydroxylationConserved in Poaceae
c7BGC7CYP71Z21, CYP71Z22C2α-hydroxylationPrimarily japonica
Non-clustered11OsKSL8jsyn-Stemarene productionjaponica

Properties

CAS Number

90044-20-5

Product Name

Oryzalexin C

IUPAC Name

(4aR,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-4,4b,5,6,10,10a-hexahydro-3H-phenanthrene-2,9-dione

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16H,1,7-11H2,2-5H3/t14-,16-,19-,20+/m1/s1

InChI Key

IOCKHKBAJGJHFL-FCNFAXOHSA-N

Canonical SMILES

CC1(C2CC(=O)C3=CC(CCC3C2(CCC1=O)C)(C)C=C)C

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=C1)C(=O)C[C@H]3[C@]2(CCC(=O)C3(C)C)C)C=C

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